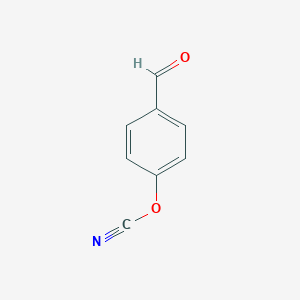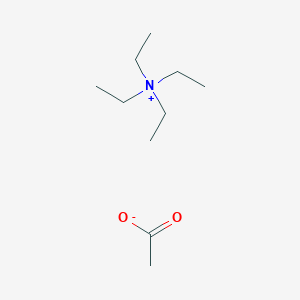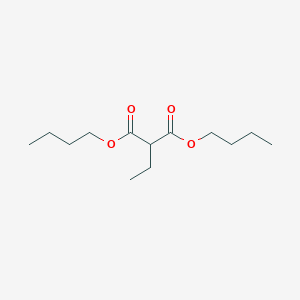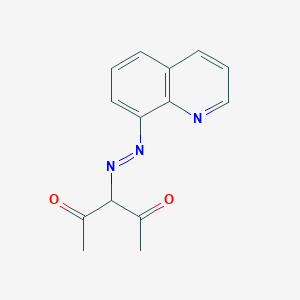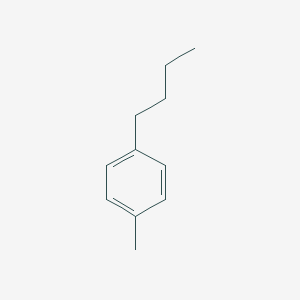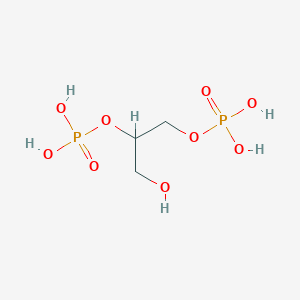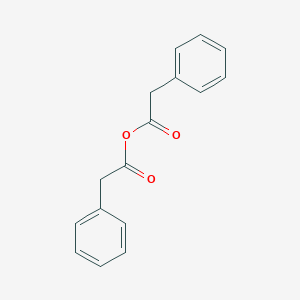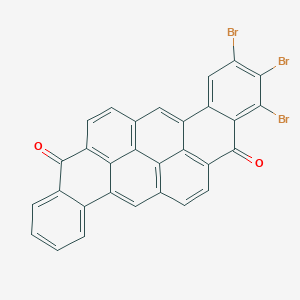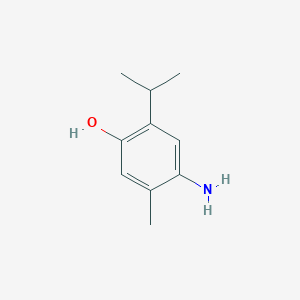![molecular formula C9H19O3P B072647 1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane CAS No. 1473-63-8](/img/structure/B72647.png)
1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane, commonly known as PPO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. PPO is a phosphorus-containing compound that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
PPO has been extensively studied for its potential applications in the field of scientific research. One of the primary applications of PPO is in the synthesis of phosphorus-containing polymers, which have a wide range of industrial applications. PPO has also been used in the synthesis of phosphorus-containing surfactants, which have potential applications in the field of biomedicine. Additionally, PPO has been studied for its potential use as a flame retardant, due to its ability to inhibit the combustion of polymers.
Mécanisme D'action
The mechanism of action of PPO is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. PPO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition can lead to a range of physiological effects, including muscle weakness and respiratory failure.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of PPO are complex and varied. PPO has been shown to have a range of effects on the body, including the inhibition of acetylcholinesterase, the induction of oxidative stress, and the activation of certain signaling pathways. These effects can lead to a range of physiological responses, including muscle weakness, respiratory failure, and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
PPO has several advantages for use in lab experiments, including its high purity and stability. However, PPO also has several limitations, including its toxicity and potential for environmental contamination. Researchers must take careful precautions when handling PPO to ensure the safety of both themselves and the environment.
Orientations Futures
There are several potential future directions for research on PPO. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, researchers are interested in exploring the potential applications of PPO in the field of biomedicine, particularly in the development of new drugs and therapies. Finally, there is a need for further research on the mechanism of action of PPO, which will help to inform future studies on its potential applications.
Méthodes De Synthèse
PPO can be synthesized through various methods, including the reaction of propylene oxide with phosphorus trichloride, followed by the reaction of the resulting compound with allyl alcohol. Another method involves the reaction of propylene oxide with phosphorus oxychloride, followed by the reaction of the resulting compound with allyl alcohol. The synthesis of PPO is a complex process that requires careful manipulation of the reaction conditions to obtain a high yield of the desired compound.
Propriétés
Numéro CAS |
1473-63-8 |
|---|---|
Nom du produit |
1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane |
Formule moléculaire |
C9H19O3P |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
1-[prop-2-enyl(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H19O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h6H,3-5,7-9H2,1-2H3 |
Clé InChI |
OOXBRJQYWGFNJB-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(CC=C)OCCC |
SMILES canonique |
CCCOP(=O)(CC=C)OCCC |
Synonymes |
Allylphosphonic acid dipropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



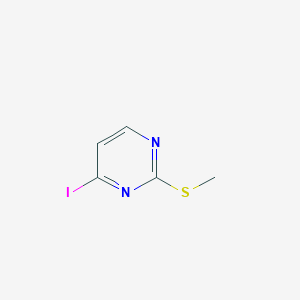
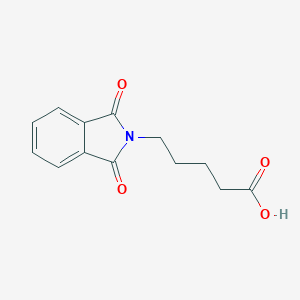

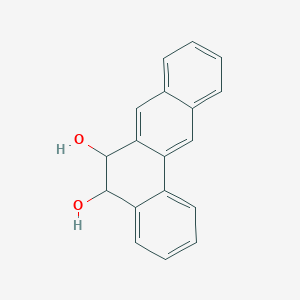
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
